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molecular formula C10H5ClF3NO3S B8353976 (6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

(6-chloroisoquinolin-3-yl) trifluoromethanesulfonate

Cat. No. B8353976
M. Wt: 311.67 g/mol
InChI Key: OJRLBAIXHAMIGZ-UHFFFAOYSA-N
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Patent
US08530468B2

Procedure details

The title compound was prepared using methods analogous to those described in Synthesis 5-1 using 2-amino-5-cyanopyrazine in place of (R)-5-amino-3-(pyrrolidin-3-yloxy)pyrazine-2-carbonitrile and 6-chloroisoquinolin-3-yl trifluoromethanesulfonate in place of 3,8-dichloroisoquinoline. 6-Chloroisoquinolin-3-yl trifluoromethanesulfonate was prepared using methods analogous to those described in Synthesis 11-1 for 8-bromoisoquinolin-3-yl trifluoromethanesulfonate. 1H NMR (DMSO, 400 MHz) δ 11.11 (s, 1H), 9.24 (s, 1H), 8.82 (d, 1H, J=1.3 Hz), 8.74 (d, 1H, J=1.3 Hz), 8.47 (s, 1H), 8.13 (d, 1H, J=8.6 Hz), 8.09 (d, 1H, J=1.8 Hz), 7.55 (dd, 1H, J=8.8, 2.0 Hz). LCMS (2) Rt=3.04 min, m/z (ESI+) 282 & 284 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.[F:10][C:11]([F:28])([F:27])[S:12]([O:15][C:16]1[N:17]=[CH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][C:22]([Cl:26])=[CH:21][CH:20]=2)(=[O:14])=[O:13].FC(F)(F)S(OC1N=CC2C(C=1)=CC=CC=2Br)(=O)=O>>[Cl:26][C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[CH:18]=[N:17][C:16]([NH:1][C:2]1[N:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1)=[CH:25]2.[F:28][C:11]([F:10])([F:27])[S:12]([O:15][C:16]1[N:17]=[CH:18][C:19]2[C:24]([CH:25]=1)=[CH:23][C:22]([Cl:26])=[CH:21][CH:20]=2)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(N=C1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1N=CC2=CC=C(C=C2C1)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)OC=1N=CC2=C(C=CC=C2C1)Br)(F)F
Step Three
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=C(N=CC2=CC1)NC=1N=CC(=NC1)C#N
Name
Type
product
Smiles
FC(S(=O)(=O)OC=1N=CC2=CC=C(C=C2C1)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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